Product packaging for Fhd-286(Cat. No.:CAS No. 2671128-05-3)

Fhd-286

Cat. No.: B8820906
CAS No.: 2671128-05-3
M. Wt: 562.7 g/mol
InChI Key: JBLQNFBXKOAIHG-FCEWJHQRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

FHD-286 (Camibirstat) is a first-in-class, highly potent, selective, allosteric, and orally bioavailable small-molecule inhibitor of the BRG1/BRM (SMARCA4/SMARCA2) ATPases . These proteins act as the catalytic engines of the BAF complex, a key chromatin remodeler that governs gene expression programs . By inhibiting these ATPases, this compound disrupts chromatin accessibility and the transcription of genes critical for cancer cell growth and survival, representing a novel mechanism of action for targeting chromatin-related dependencies . In preclinical research, this compound has demonstrated robust anti-tumor activity across a broad range of malignancies, showing particular promise in models of acute myeloid leukemia (AML) . Studies indicate that it induces differentiation and lethality in AML stem and progenitor cells, including those with MLL1 rearrangements (MLL1r) or mutant NPM1 (mtNPM1) . Treatment with this compound leads to reduced chromatin accessibility, repression of key oncogenic drivers like c-Myc and PU.1, and a diminished leukemia-initiating potential . Furthermore, its research value is highlighted in combination studies, where it has shown synergistic lethality with other agents such as BET inhibitors, menin inhibitors, FLT3 inhibitors, and decitabine in AML models, significantly reducing tumor burden and improving survival in vivo . This product is designated For Research Use Only and is not intended for diagnostic or therapeutic use in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2671128-05-3

Molecular Formula

C24H30N6O6S2

Molecular Weight

562.7 g/mol

IUPAC Name

N-[(2S)-1-[[4-[6-[(2R,6S)-2,6-dimethylmorpholin-4-yl]-2-pyridinyl]-1,3-thiazol-2-yl]amino]-3-methoxy-1-oxopropan-2-yl]-1-methylsulfonylpyrrole-3-carboxamide

InChI

InChI=1S/C24H30N6O6S2/c1-15-10-29(11-16(2)36-15)21-7-5-6-18(25-21)20-14-37-24(27-20)28-23(32)19(13-35-3)26-22(31)17-8-9-30(12-17)38(4,33)34/h5-9,12,14-16,19H,10-11,13H2,1-4H3,(H,26,31)(H,27,28,32)/t15-,16+,19-/m0/s1

InChI Key

JBLQNFBXKOAIHG-FCEWJHQRSA-N

Isomeric SMILES

C[C@@H]1CN(C[C@@H](O1)C)C2=CC=CC(=N2)C3=CSC(=N3)NC(=O)[C@H](COC)NC(=O)C4=CN(C=C4)S(=O)(=O)C

Canonical SMILES

CC1CN(CC(O1)C)C2=CC=CC(=N2)C3=CSC(=N3)NC(=O)C(COC)NC(=O)C4=CN(C=C4)S(=O)(=O)C

Origin of Product

United States

Fhd 286: a Novel Brg1/brm Atpase Inhibitor

Discovery and Characterization of FHD-286

The discovery and characterization of this compound involved identifying a compound that could effectively inhibit the enzymatic activity of both BRG1 and BRM ATPases. foghorntx.comfirstwordpharma.comglobenewswire.com This compound was developed by Foghorn Therapeutics. firstwordpharma.comwikipedia.org

Identification as a First-in-Class Allosteric Inhibitor

This compound has been identified as a first-in-class, orally available, allosteric small molecule inhibitor of the BRG1 and BRM ATPases. foghorntx.comfirstwordpharma.comglobenewswire.comfirstwordpharma.commds-hub.comsec.govfoghorntx.com Allosteric inhibitors bind to a site on the enzyme distinct from the active site, inducing a conformational change that affects the enzyme's activity. This mechanism of action distinguishes this compound from inhibitors that directly compete with ATP for binding at the active site. The discovery originated from a high-throughput screening hit with initial activity against BRM. acs.org

Selectivity Profile Against BRG1 and BRM ATPases

This compound demonstrates potent and selective inhibition of both BRG1 and BRM ATPases. foghorntx.comfirstwordpharma.comglobenewswire.comfirstwordpharma.comfoghorntx.combiospace.comfoghorntx.commedchemexpress.com BRG1 and BRM are highly similar proteins that serve as the catalytic engines of the BAF complex. firstwordpharma.comglobenewswire.comfirstwordpharma.comnih.gov Preclinical studies have shown that this compound potently and selectively inhibits the ATPase components of the BAF complex. foghorntx.comfoghorntx.com This dual inhibition is crucial as dependency on both SMARCA2 and SMARCA4 is required to modulate leukemic transcriptional programs and induce differentiation and/or apoptosis in certain cancer cells. aacrjournals.org The compound's selectivity for BRG1 and BRM over other ATPases is a key characteristic. While specific comprehensive selectivity data against a broad panel of ATPases were not detailed in the provided snippets, the consistent description of this compound as a "selective" inhibitor of BRG1/BRM ATPases in multiple sources highlights this aspect of its profile. foghorntx.comfirstwordpharma.comglobenewswire.comfirstwordpharma.comfoghorntx.combiospace.comfoghorntx.commedchemexpress.com

Design Principles for BRG1/BRM ATPase Inhibition

The design principles for this compound focused on developing a potent, selective, and orally bioavailable small molecule capable of allosterically inhibiting the enzymatic activity of BRG1 and BRM. foghorntx.comfirstwordpharma.comglobenewswire.comsec.govfoghorntx.comacs.org The goal was to target the dependency on these ATPases observed in certain cancers by disrupting the function of the BAF chromatin remodeling complex. firstwordpharma.comnih.govmdpi.commds-hub.comsec.govaacrjournals.org The discovery process involved high-throughput screening to identify initial hits, followed by optimization to enhance potency, selectivity, and pharmacokinetic properties for oral administration. foghorntx.comacs.org The allosteric mechanism of inhibition was a key design feature, aiming to provide a distinct therapeutic approach compared to active-site inhibitors. foghorntx.comglobenewswire.comfirstwordpharma.commds-hub.comsec.govfoghorntx.comacs.org Preclinical data supported the anti-tumor activity of this approach in various models. firstwordpharma.comglobenewswire.comfirstwordpharma.combiospace.comsec.govfoghorntx.comfoghorntx.comresearchgate.nettargetedonc.com

Molecular and Cellular Mechanisms of Fhd 286 Action

Direct Inhibition of BRG1/BRM ATPase Activity

FHD-286 functions as a potent, selective, and orally available inhibitor of the ATPase activity of both BRG1 and BRM nih.govresearchgate.netfoghorntx.comnih.govpostersessiononline.eufoghorntx.comaacrjournals.org. These ATPases are essential for the energy-dependent remodeling of chromatin by the BAF complex ashpublications.orgnih.govresearchgate.netfoghorntx.comaacrjournals.org. By directly inhibiting these catalytic subunits, this compound disrupts the ability of the BAF complex to alter chromatin structure, thereby impacting gene regulation nih.gov. This dual inhibition is crucial as some cancer cells may depend on the activity of one ATPase when the other is lost or mutated nih.govfoghorntx.comfoghorntx.com. Preclinical studies have demonstrated that this compound represses BRG1/BRM-dependent gene expression and inhibits the growth of cancer cells nih.govfoghorntx.com.

Modulation of Chromatin Accessibility

Inhibition of BRG1/BRM ATPase activity by this compound leads to significant changes in genome-wide chromatin accessibility ashpublications.orgresearchgate.netresearchgate.netfoghorntx.comaacrjournals.orgashpublications.orgbiorxiv.org. This modulation is a key mechanism by which this compound exerts its cellular effects, as altered chromatin accessibility affects the binding of transcription factors and the regulation of gene expression researchgate.net.

Impact on Genome-Wide ATAC-Seq Profiles

Assay for Transposase-Accessible Chromatin with sequencing (ATAC-Seq) is used to measure chromatin accessibility across the genome. Treatment with this compound results in genome-wide changes in ATAC-Seq peaks, indicating alterations in accessible chromatin regions ashpublications.orgresearchgate.netresearchgate.netashpublications.orgbiorxiv.orgfigshare.com. Studies in AML cell lines and patient-derived cells have shown both reductions and increases in ATAC-Seq peaks at specific loci following this compound treatment ashpublications.orgbiorxiv.org. For instance, exposure to this compound caused significant decreases in ATAC-Seq peaks at loci such as MYC, CSF1R, SPI1, MEF2C, HOXA9, and RUNX1, along with reduced binding motifs for transcription factors like ETS1, ERG, PU.1, SPIB, and RUNX1 ashpublications.org. Conversely, increases in ATAC-Seq peaks were observed at loci including CBX1/5, KMD6B/JMJD3, and BBC3 ashpublications.org. In non-small cell lung cancer (NSCLC) cell lines, dual BRM/BRG1 inhibition by this compound reduced chromatin accessibility at motifs typically bound by AP-1 transcription factors foghorntx.comaacrjournals.org.

Changes in BRG1 Occupancy at Chromatin Loci

Chromatin immunoprecipitation followed by sequencing (ChIP-Seq) is used to determine the locations of protein-DNA interactions. Studies using ChIP-Seq have shown that this compound treatment significantly reduces the occupancy of BRG1 on chromatin ashpublications.orgresearchgate.netresearchgate.netaacrjournals.org. This reduction in BRG1 binding is a direct consequence of the ATPase inhibition and contributes to the altered chromatin landscape and subsequent changes in gene expression ashpublications.orgresearchgate.net.

Alterations in Histone Acetylation Marks, e.g., H3K27Ac

Histone modifications, such as acetylation, play a vital role in regulating chromatin structure and gene transcription nih.govnih.gov. Acetylation of histone H3 at lysine (B10760008) 27 (H3K27Ac) is generally associated with active enhancers and promoters nih.govnih.govpatsnap.comyorku.ca. Research indicates that exposure to this compound significantly reduces the occupancy of H3K27Ac on chromatin ashpublications.orgresearchgate.netresearchgate.netfoghorntx.comaacrjournals.org. This reduction in H3K27Ac marks suggests that this compound-mediated inhibition of BRG1/BRM leads to decreased activity of regulatory elements, impacting the expression of associated genes ashpublications.orgresearchgate.netfoghorntx.com.

Transcriptional Reprogramming by this compound

The modulation of chromatin accessibility and BRG1/BRM occupancy by this compound results in significant transcriptional reprogramming ashpublications.orgnih.govresearchgate.netresearchgate.netashpublications.orgbiorxiv.orgfigshare.comdisprot.org. This altered gene expression profile underlies the cellular effects observed with this compound treatment, including the induction of differentiation and inhibition of proliferation in sensitive cells ashpublications.orgnih.govfoghorntx.comaacrjournals.org.

Global Gene Expression Changes (RNA-Seq Analysis)

RNA sequencing (RNA-Seq) is used to analyze the global changes in gene expression. RNA-Seq analysis following this compound treatment has revealed widespread changes in mRNA expression ashpublications.orgnih.govresearchgate.netfoghorntx.comresearchgate.netashpublications.orgbiorxiv.orgfigshare.comdisprot.orgmedchemexpress.com. These changes include both upregulation and downregulation of numerous genes biorxiv.org.

Studies in AML cells have shown that this compound treatment leads to a significant reduction in the normalized enrichment scores for gene sets related to MYC targets, mTORC1 signaling, E2F targets, interferon-gamma, IL6-JAK-STAT3 signaling, inflammatory response, and oxidative phosphorylation ashpublications.orgresearchgate.netfoghorntx.comashpublications.orgbiorxiv.orgmedchemexpress.compostersessiononline.eu. Conversely, increased expression of genes such as HEXIM1, CDKN1A/1B (p21/p27), CEBPα, and CD11b has been observed ashpublications.orgresearchgate.netfoghorntx.compostersessiononline.eu. The downregulation of oncogenic pathways and upregulation of differentiation markers are consistent with the observed cellular effects of this compound ashpublications.orgnih.govfoghorntx.comaacrjournals.orgpostersessiononline.eu.

Below is a table summarizing some observed gene expression changes:

Gene/Gene SetEffect of this compound Treatment (RNA-Seq)References
MYC targetsReduced enrichment score ashpublications.orgresearchgate.netfoghorntx.comashpublications.orgbiorxiv.orgmedchemexpress.compostersessiononline.eu
mTORC1 signalingReduced enrichment score ashpublications.orgresearchgate.netfoghorntx.comashpublications.orgbiorxiv.orgmedchemexpress.compostersessiononline.eu
E2F targetsReduced enrichment score ashpublications.orgresearchgate.netfoghorntx.comashpublications.orgbiorxiv.orgmedchemexpress.compostersessiononline.eu
Interferon-gammaReduced enrichment score ashpublications.orgfoghorntx.comashpublications.orgbiorxiv.orgmedchemexpress.compostersessiononline.eu
IL6-JAK-STAT3 signalingReduced enrichment score ashpublications.orgfoghorntx.comashpublications.orgbiorxiv.orgmedchemexpress.compostersessiononline.eu
Inflammatory responseReduced enrichment score ashpublications.orgfoghorntx.comashpublications.orgbiorxiv.orgmedchemexpress.compostersessiononline.eu
Oxidative phosphorylationReduced enrichment score ashpublications.orgfoghorntx.comashpublications.orgbiorxiv.orgmedchemexpress.compostersessiononline.eu
MYCReduced mRNA expression nih.govfoghorntx.commedchemexpress.compostersessiononline.eu
SPI1Reduced mRNA expression foghorntx.commedchemexpress.compostersessiononline.eu
BCL2Reduced mRNA expression nih.govfoghorntx.compostersessiononline.eu
FLT3Reduced mRNA expression nih.gov
GADD45AReduced mRNA expression nih.gov
Cyclin D1Induced mRNA expression nih.gov
CEBPBInduced mRNA expression nih.gov
CDKN1B (p27)Induced mRNA expression nih.govfoghorntx.com
HEXIM1Increased protein levels ashpublications.orgresearchgate.net
CDKN1A/1B (p21/p27)Increased protein levels ashpublications.orgresearchgate.netfoghorntx.com
CEBPαIncreased protein levels ashpublications.orgresearchgate.netfoghorntx.com
CD11bIncreased expression/protein levels ashpublications.orgnih.govresearchgate.netfoghorntx.compostersessiononline.eu
PLK1Reduced protein levels ashpublications.orgresearchgate.net
PU.1Reduced protein levels ashpublications.orgresearchgate.net
CDK4Reduced protein levels ashpublications.orgresearchgate.netmedchemexpress.com

These transcriptional changes highlight the broad impact of BRG1/BRM inhibition by this compound on critical cellular pathways and gene networks.

Downregulation of Oncogenic Gene Sets and Pathways

Treatment with this compound leads to a significant reduction in the normalized enrichment scores for the expression of gene sets associated with several oncogenic pathways. researchgate.netaacrjournals.orgashpublications.orgashpublications.orgbiorxiv.orgashpublications.orgresearchgate.netpostersessiononline.eufoghorntx.com This downregulation of key transcriptional programs is a central mechanism by which this compound exerts its effects on cancer cells, particularly in AML. researchgate.netaacrjournals.orgashpublications.orgashpublications.orgbiorxiv.orgashpublications.orgresearchgate.net

MYC and E2F Targets

This compound treatment results in a negative enrichment of gene sets representing targets of MYC and E2F. researchgate.netaacrjournals.orgfoghorntx.comashpublications.orgashpublications.orgbiorxiv.orgashpublications.orgresearchgate.netpostersessiononline.eufoghorntx.com MYC and E2F are transcription factors that regulate the expression of genes involved in cell proliferation, cell cycle progression, and other processes crucial for cancer cell growth and survival. aacrjournals.orgbiorxiv.orgashpublications.orgresearchgate.net RNA-Seq analysis in AML cell lines, such as MOLM13 and OCI-AML3-FLT3-ITD, has shown a log2 fold-decline in the mRNA expression of MYC and other MYC target genes following this compound treatment. researchgate.netnih.govashpublications.orgbiorxiv.org Protein levels of c-Myc are also significantly reduced upon exposure to this compound. aacrjournals.orgfoghorntx.comnih.govashpublications.orgashpublications.orgresearchgate.netpostersessiononline.euresearchgate.net Similarly, gene set enrichment analysis (GSEA) has demonstrated a reduction in the enrichment scores for E2F target genes. researchgate.netaacrjournals.orgashpublications.orgashpublications.orgbiorxiv.orgashpublications.orgresearchgate.netpostersessiononline.eufoghorntx.com This indicates that this compound-mediated inhibition of BRG1/BRM disrupts the transcriptional programs driven by MYC and E2F, contributing to the anti-proliferative effects observed in sensitive cancer cells. researchgate.netaacrjournals.orgashpublications.orgbiorxiv.orgashpublications.orgresearchgate.net

Gene Set Effect of this compound Treatment Reference(s)
MYC Targets Negative Enrichment researchgate.netaacrjournals.orgfoghorntx.comashpublications.orgashpublications.orgbiorxiv.orgashpublications.orgresearchgate.netpostersessiononline.eufoghorntx.com
E2F Targets Negative Enrichment researchgate.netaacrjournals.orgfoghorntx.comashpublications.orgashpublications.orgbiorxiv.orgashpublications.orgresearchgate.netpostersessiononline.eufoghorntx.com
mTORC1 Signaling

The mTORC1 signaling pathway, a key regulator of cell growth, proliferation, and survival, is also negatively impacted by this compound treatment. researchgate.netaacrjournals.orgashpublications.orgashpublications.orgbiorxiv.orgashpublications.orgresearchgate.netpostersessiononline.eufoghorntx.com RNA-Seq analysis has revealed a significant reduction in the normalized enrichment scores for gene sets related to mTORC1 signaling in AML cells treated with this compound. researchgate.netaacrjournals.orgashpublications.orgashpublications.orgbiorxiv.orgashpublications.orgresearchgate.netpostersessiononline.eufoghorntx.com This suggests that this compound-mediated inhibition of BRG1/BRM disrupts the transcriptional output associated with activated mTORC1 signaling, thereby contributing to the inhibition of cancer cell growth. researchgate.netaacrjournals.orgashpublications.orgashpublications.orgbiorxiv.orgashpublications.orgresearchgate.netpostersessiononline.eufoghorntx.com

Pathway Effect of this compound Treatment Reference(s)
mTORC1 Signaling Negative Enrichment researchgate.netaacrjournals.orgashpublications.orgashpublications.orgbiorxiv.orgashpublications.orgresearchgate.netpostersessiononline.eufoghorntx.com
Inflammatory Response and Oxidative Phosphorylation

This compound treatment leads to a negative enrichment of gene sets associated with inflammatory response and oxidative phosphorylation. researchgate.netaacrjournals.orgashpublications.orgashpublications.orgbiorxiv.orgashpublications.orgresearchgate.netpostersessiononline.eufoghorntx.comresearcher.life These pathways are often dysregulated in cancer to support tumor growth and survival. biorxiv.org The observed downregulation suggests that this compound can modulate the tumor microenvironment and energy metabolism in cancer cells by repressing the transcriptional programs underlying these processes. researchgate.netaacrjournals.orgashpublications.orgashpublications.orgbiorxiv.orgashpublications.orgresearchgate.netpostersessiononline.eufoghorntx.comresearcher.life

Pathway Effect of this compound Treatment Reference(s)
Inflammatory Response Negative Enrichment researchgate.netaacrjournals.orgashpublications.orgashpublications.orgbiorxiv.orgashpublications.orgresearchgate.netpostersessiononline.eufoghorntx.comresearcher.life
Oxidative Phosphorylation Negative Enrichment researchgate.netaacrjournals.orgashpublications.orgashpublications.orgbiorxiv.orgashpublications.orgresearchgate.netpostersessiononline.eufoghorntx.comresearcher.life
IFN-gamma and IL6-JAK-STAT3 Pathways

Gene set enrichment analysis has shown that this compound treatment results in a negative enrichment of gene sets related to Interferon-gamma (IFN-gamma) response and IL6-JAK-STAT3 signaling pathways. researchgate.netaacrjournals.orgashpublications.orgashpublications.orgbiorxiv.orgashpublications.orgresearchgate.netpostersessiononline.eufoghorntx.comresearcher.life These pathways are involved in immune responses and can contribute to cancer progression and immune evasion. biorxiv.orgresearcher.life The downregulation of these pathways by this compound suggests a potential impact on the interplay between cancer cells and the immune system, although the precise implications require further investigation. researchgate.netaacrjournals.orgashpublications.orgashpublications.orgbiorxiv.orgashpublications.orgresearchgate.netpostersessiononline.eufoghorntx.comresearcher.life

Pathway Effect of this compound Treatment Reference(s)
IFN-gamma Response Negative Enrichment researchgate.netaacrjournals.orgashpublications.orgashpublications.orgbiorxiv.orgashpublications.orgresearchgate.netpostersessiononline.eufoghorntx.comresearcher.life
IL6-JAK-STAT3 Signaling Negative Enrichment researchgate.netaacrjournals.orgashpublications.orgashpublications.orgbiorxiv.orgashpublications.orgresearchgate.netpostersessiononline.eufoghorntx.comresearcher.life

Upregulation of Differentiation-Associated Genes

A key effect of this compound is its ability to induce differentiation in cancer cells, particularly in AML. aacrjournals.orgglobenewswire.comnih.govashpublications.orgresearchgate.netpostersessiononline.eufoghorntx.comaacrjournals.org This is associated with the upregulation of genes involved in cellular differentiation. researchgate.netpostersessiononline.eufoghorntx.comresearchgate.netresearcher.life

CDKN1A/1B (p21, p27)

This compound treatment leads to an increase in the mRNA and protein expression of CDKN1A (encoding p21) and CDKN1B (encoding p27). aacrjournals.orgaacrjournals.orgnih.govashpublications.orgashpublications.orgresearchgate.netpostersessiononline.euresearchgate.net p21 and p27 are cyclin-dependent kinase (CDK) inhibitors that play crucial roles in cell cycle arrest and the induction of differentiation. aacrjournals.orgaacrjournals.orgnih.govashpublications.orgashpublications.orgresearchgate.net Upregulation of p21 and p27 contributes to the cell cycle inhibitory effects and promotes the differentiation of AML cells treated with this compound. aacrjournals.orgaacrjournals.orgnih.govashpublications.orgashpublications.orgresearchgate.net Western blot analysis has confirmed the significant increase in p21 and p27 protein levels following this compound treatment in various AML cell lines and patient-derived cells. aacrjournals.orgnih.govashpublications.orgresearchgate.netpostersessiononline.euresearchgate.net This upregulation is a key molecular event underlying the differentiation-inducing activity of this compound. aacrjournals.orgaacrjournals.orgnih.govashpublications.orgresearchgate.netpostersessiononline.euresearchgate.net

Gene/Protein Effect of this compound Treatment Reference(s)
CDKN1A (p21) Upregulation aacrjournals.orgaacrjournals.orgnih.govashpublications.orgashpublications.orgresearchgate.netpostersessiononline.euresearchgate.net
CDKN1B (p27) Upregulation aacrjournals.orgaacrjournals.orgnih.govashpublications.orgashpublications.orgresearchgate.netpostersessiononline.euresearchgate.net
CEBPα and CD11b (Myeloid Differentiation Marker)

A notable effect of this compound is its ability to induce myeloid differentiation. Studies have shown that treatment with this compound leads to increased protein levels of CEBPα and the myeloid differentiation marker CD11b (also known as ITGAM) in preclinical models, including AML cell lines and patient-derived AML cells nih.govuni.lujinpanlab.comwikipedia.orgcenmed.com. This induction of differentiation has been observed even at sub-cytoreductive doses and longer treatment timepoints. The upregulation of CD11b is indicative of a shift towards a more mature myeloid phenotype, suggesting that this compound can overcome differentiation blocks present in leukemic cells wikipedia.org.

Post-Transcriptional and Proteomic Effects

Modulation of Protein Levels of Key Oncogenes (e.g., c-Myc, PLK1, BCL2, PU.1, CDK4/6)

Treatment with this compound results in altered protein expression levels of several key regulators involved in cell proliferation, survival, and differentiation. Mass spectrometry and other analyses have revealed a consistent reduction in the protein levels of prominent oncogenes and cell cycle regulators, including c-Myc (and its targets), PLK1, BCL2, PU.1, and CDK4/6 nih.govuni.lujinpanlab.comcenmed.com. Conversely, this compound treatment has been shown to increase the levels of cell cycle inhibitors such as HEXIM1, CDKN1A (p21), and CDKN1B (p27) nih.govuni.lujinpanlab.comwikipedia.orgcenmed.com. These changes in protein expression contribute to the observed anti-proliferative and pro-differentiation effects of this compound.

Protein TargetEffect of this compound TreatmentDetection Method(s)Source(s)
c-MycDecreasedMass Spectrometry, CyTOF, Western Analysis nih.govuni.lujinpanlab.comcenmed.com
PLK1DecreasedMass Spectrometry nih.govuni.lujinpanlab.comcenmed.com
BCL2DecreasedMass Spectrometry, CyTOF, Western Analysis nih.govuni.lujinpanlab.comwikipedia.orgcenmed.com
PU.1DecreasedMass Spectrometry, CyTOF, Western Analysis nih.govuni.lujinpanlab.comwikipedia.orgcenmed.com
CDK4DecreasedMass Spectrometry nih.govuni.lujinpanlab.comcenmed.com
CDK6DecreasedNot specified, grouped with CDK4
HEXIM1IncreasedMass Spectrometry nih.govuni.lujinpanlab.comcenmed.com
CDKN1A (p21)IncreasedWestern Analysis wikipedia.orgcenmed.com
CDKN1B (p27)IncreasedWestern Analysis wikipedia.orgcenmed.com
CEBPαIncreasedMass Spectrometry nih.govuni.lujinpanlab.comcenmed.com
CD11bIncreasedMass Spectrometry, Flow Cytometry, Western Analysis nih.govuni.lujinpanlab.comwikipedia.orgcenmed.com
Cleaved PARPIncreasedCyTOF, Western Analysis nih.govuni.lucenmed.com
Caspase-3IncreasedCyTOF, Western Analysis nih.govuni.lucenmed.com
HNRNPCDownregulatedRNA-seq

Induction of Apoptotic Markers (e.g., Cleaved PARP, Caspase-3)

This compound treatment has been consistently shown to induce markers of apoptosis in AML cells. Increased levels of cleaved PARP and activated Caspase-3 have been detected following exposure to this compound, indicating the activation of programmed cell death pathways nih.govuni.lucenmed.com. The cleavage of PARP by caspases is a hallmark event in the execution phase of apoptosis.

Disruption of mRNA Splicing Mechanisms

In addition to its effects on protein levels, this compound has been found to disrupt mRNA splicing, a critical step in gene expression regulation. This disruption represents a likely contributor to the observed growth defects in AML cells treated with the compound.

Research indicates that this compound treatment leads to the downregulation of HNRNPC (Heterogeneous Nuclear Ribonucleoprotein C) in multiple AML cell lines. HNRNPC is an RNA-binding protein involved in various aspects of RNA processing, including splicing. Its downregulation by this compound suggests a mechanism by which the compound interferes with normal splicing processes.

This compound treatment has also been shown to induce exonization at intronic Alu elements. Alu elements are short interspersed repetitive elements found in the human genome, and their aberrant inclusion as exons in mature mRNA transcripts can disrupt gene function. The induction of exonization at these elements by this compound further supports its role in disrupting normal mRNA splicing mechanisms.

Downregulation of HNRNPC

Functional Consequences in Cellular Models

Studies in various cellular models, particularly those of AML, have revealed several functional consequences of this compound treatment, including the induction of differentiation, reduction of leukemia-initiating potential, and impact on cell proliferation and viability. ashpublications.orgresearchgate.netfoghorntx.comaacrjournals.orgnih.govresearchgate.netashpublications.orgbiorxiv.orgresearchgate.netnih.govresearchgate.netaacrjournals.orgresearcher.lifebiospace.com

Induction of Functional Differentiation (e.g., Superoxide (B77818) Anion Production, Phagocytosis)

This compound has been shown to induce functional differentiation in AML cell lines. foghorntx.comaacrjournals.orgresearcher.life Low-dose treatment with this compound for extended periods can lead to AML cells gaining the ability to perform functions characteristic of mature myeloid cells, such as producing superoxide anion and performing phagocytosis. foghorntx.comaacrjournals.orgresearcher.life

RNA sequencing analysis of AML cell lines treated with sub-cytoreductive doses of this compound revealed the upregulation of pathways related to reactive oxygen species (ROS) production and phagocytosis. foghorntx.com Specifically, subunits of the granulocyte NADPH oxidase were among the most highly upregulated genes. foghorntx.com After 7 days of treatment, AML cell lines demonstrated an enhanced capacity to produce superoxide anion in response to phorbol (B1677699) 12-myristate 13-acetate (PMA). foghorntx.com Similarly, this compound treatment for 7 days conferred an enhanced ability to phagocytose opsonized E. coli in multiple AML cell lines. foghorntx.com

This compound also induces the expression of myeloid differentiation markers like CD11b in preclinical AML models after treatment with sub-cytoreductive doses at long timepoints. ashpublications.orgfoghorntx.comaacrjournals.orgashpublications.orgbiorxiv.orgresearchgate.netaacrjournals.org

Data Table: Impact of this compound on Functional Differentiation Markers

Cellular ProcessMarker/FunctionEffect of this compound Treatment (in AML cell lines)Source
Functional DifferentiationSuperoxide Anion ProductionEnhanced foghorntx.comaacrjournals.org
Functional DifferentiationPhagocytosis of Opsonized E. coliEnhanced foghorntx.comaacrjournals.org
Myeloid DifferentiationCD11b ExpressionIncreased ashpublications.orgfoghorntx.comaacrjournals.orgashpublications.orgbiorxiv.orgresearchgate.netaacrjournals.org

Reduction of Leukemia-Initiating Potential

Preclinical studies indicate that this compound treatment can diminish the leukemia-initiating potential of AML stem/progenitor cells. ashpublications.orgresearchgate.netbiorxiv.orgresearchgate.netnih.gov This effect has been observed in patient-derived xenograft (PDX) models of AML with specific genetic alterations such as MLL1 rearrangement (MLL1r) or mutant NPM1 (mtNPM1). ashpublications.orgresearchgate.netbiorxiv.orgresearchgate.net

Data Table: Impact of this compound on Leukemia-Initiating Potential (in PDX Models)

Model TypeGenetic AlterationEffect of this compound Monotherapy (Oral)Source
Patient-Derived Xenograft (PDX) AML ModelsMLL1r, mtNPM1Reduced AML Burden ashpublications.orgresearchgate.netbiorxiv.orgresearchgate.net
Patient-Derived Xenograft (PDX) AML ModelsMLL1r, mtNPM1Improved Overall Survival ashpublications.orgresearchgate.netbiorxiv.orgresearchgate.net
Re-engrafted Mice with Treated PDX CellsMLL1r, mtNPM1Reduced AML Burden researchgate.net
Re-engrafted Mice with Treated PDX CellsMLL1r, mtNPM1Improved Survival researchgate.net

Impact on Cell Proliferation and Viability

This compound treatment has a significant impact on the proliferation and viability of cancer cells, particularly in AML models. ashpublications.orgresearchgate.netnih.govfoghorntx.comfoghorntx.comaacrjournals.orgresearcher.lifebiospace.comnih.gov It induces loss of viability in various AML cell lines and patient-derived AML cells, including those with MLL1r, mtNPM1, or chromosome 3q26 lesions with EVI1 overexpression. researchgate.netnih.govresearchgate.netaacrjournals.org This lethality is associated with significant changes in gene and protein expression profiles. researchgate.netnih.govashpublications.orgbiorxiv.orgresearchgate.netresearchgate.netaacrjournals.org

Studies have shown that this compound treatment leads to the repression of genes and proteins involved in cell cycle progression and proliferation, such as c-Myc, CDK4, and CDK6. ashpublications.orgresearchgate.netnih.govresearchgate.netashpublications.orgbiorxiv.orgresearchgate.netresearchgate.netaacrjournals.org Concurrently, there is an increase in levels of cell cycle inhibitors like p21 and p27. nih.govbiorxiv.org These changes contribute to the observed growth inhibition and loss of viability in sensitive cancer cells. ashpublications.orgresearchgate.netnih.govbiorxiv.orgresearchgate.netaacrjournals.org

This compound has demonstrated in vitro lethality against AML cells regardless of sensitivity or resistance to FLT3 inhibitors. nih.govnih.gov It also shows activity against Menin inhibitor-resistant AML cell lines and patient-derived AML cells. researchgate.netashpublications.orgresearchgate.net

Data Table: Impact of this compound on Cell Proliferation and Viability Markers (in AML cell lines)

Marker/ProteinEffect of this compound TreatmentSource
c-MycReduced Expression ashpublications.orgresearchgate.netnih.govresearchgate.netashpublications.orgbiorxiv.orgresearchgate.netresearchgate.netaacrjournals.org
CDK4Reduced Expression ashpublications.orgresearchgate.netnih.govresearchgate.netashpublications.orgresearchgate.netresearchgate.netaacrjournals.org
CDK6Reduced Expression researchgate.netnih.govresearchgate.netresearchgate.net
BCL2Reduced Expression researchgate.netnih.govashpublications.orgbiorxiv.orgresearchgate.netresearchgate.net
p21Increased Expression nih.govbiorxiv.orgresearchgate.net
p27Increased Expression nih.govbiorxiv.orgresearchgate.net
Cleaved PARPIncreased Expression ashpublications.orgresearchgate.net
Caspase-3Increased Expression ashpublications.orgresearchgate.net
Cellular OutcomeEffect of this compound Treatment (in AML cell lines and PD cells)Source
Loss of ViabilityInduced ashpublications.orgresearchgate.netnih.govresearchgate.netaacrjournals.org
Cell ProliferationInhibited nih.govashpublications.org

Preclinical Efficacy and Therapeutic Potential of Fhd 286

In Vitro Studies in Cancer Cell Lines

Preclinical investigations have demonstrated the in vitro efficacy of FHD-286 across a range of cancer cell lines, impacting both hematologic malignancies and solid tumors. probechem.combiospace.comfoghorntx.com

Hematologic Malignancies

This compound has shown activity in vitro against various hematologic malignancy cell lines. foghorntx.compostersessiononline.euashpublications.orgashpublications.orgfoghorntx.comaacrjournals.orgnih.govresearchgate.netresearchgate.netaacrjournals.orgresearchgate.netfoghorntx.comresearchgate.netaacrjournals.org

Acute Myeloid Leukemia (AML) Cell Lines

Studies in AML cell lines have indicated that this compound induces differentiation and loss of viability. foghorntx.compostersessiononline.euashpublications.orgashpublications.orgfoghorntx.comnih.govresearchgate.netresearchgate.netaacrjournals.orgbiorxiv.org Exposure to this compound has been shown to overcome differentiation block and significantly induce CD11b expression and morphological features of differentiation in AML cell lines. foghorntx.compostersessiononline.euashpublications.orgfoghorntx.comfoghorntx.combiorxiv.org This differentiation is often followed by a loss of viability of the differentiated cells. foghorntx.compostersessiononline.eu this compound treatment has been associated with marked perturbations in chromatin accessibility, inhibition of enhancers, core regulatory circuitry, and gene expressions in AML cells. ashpublications.orgashpublications.orgresearchgate.netbiorxiv.org

This compound treatment has been shown to reduce the protein levels of c-Myc, BCL2, and FLT3, while increasing levels of TP53, p21, p27, PUMA, and CD11b in MOLM13 cells. ashpublications.org Similar alterations in c-Myc, FLT3, BCL2, and p27 protein expressions were observed in patient-derived AML cells. ashpublications.org Mass spectrometry on AML cells with MECOM rearrangement treated with this compound showed log2 fold-reductions in protein levels of EVI1, c-Myc, CD44, c-KIT, CD93, CDK4, and PLK1. aacrjournals.org

Lower concentrations of this compound (≤30 nM) predominantly induced differentiation-like responses, while higher concentrations (≥90 nM) primarily induced cytoreduction in AML cell lines and patient-derived samples. foghorntx.comresearchgate.net Extended treatment (7+ days) with concentrations between 5-20 nM led to time- and dose-dependent upregulation of the myeloid maturation marker CD11b. foghorntx.comresearchgate.net CD11b+ cells expressed lower levels of proliferation and survival proteins like Ki67 and BCL2, as well as BRG1 protein. foghorntx.com

Sensitivity Across Diverse Genetic Backgrounds

This compound retains activity against AML cells with diverse genetic backgrounds. ashpublications.orgfoghorntx.comnih.govresearchgate.netfoghorntx.combiorxiv.org This includes sensitivity in AML cell lines and patient-derived cells with MLL1 rearrangement (MLL1r) and mutant NPM1 (mtNPM1). foghorntx.compostersessiononline.euashpublications.orgashpublications.orgfoghorntx.comnih.govresearchgate.netresearchgate.netbiorxiv.org These subtypes constitute a significant portion of adult AML. ashpublications.org AML cells with MLL1r or mtNPM1 are dependent on BRG1 (SMARCA4) for survival and are sensitive to this compound-induced differentiation and loss of viability. ashpublications.orgbiorxiv.org

This compound has also demonstrated efficacy against AML cells harboring FLT3-ITD mutations. ashpublications.orgfoghorntx.comresearchgate.netresearchgate.netnih.gov Treatment with this compound depleted mRNA and protein expression of FLT3 and induced lethality in FLT3-ITD expressing AML cells like MOLM13 and MV4-11. researchgate.net this compound induced lethality in AML cells expressing MLL1r or mtNPM1 and FLT3-ITD and/or FLT3-TKD mutations. nih.gov This efficacy was associated with perturbations in the expression of FLT3 and FLT3 target genes. nih.gov

AML cells with chromosome 3q26 lesions, including Inv(3) with EVI1 overexpression, have shown sensitivity to this compound. foghorntx.comfoghorntx.comresearchgate.netaacrjournals.org Exposure to this compound significantly induced CD11b expression and morphological differentiation in AML cell lines with chromosome 3q26 lesions and EVI1 overexpression. foghorntx.com this compound treatment reduced EVI1 protein expression in MECOM-rearranged AML cells. aacrjournals.org

This compound has also shown activity against AML cells with TP53 mutations. ashpublications.orgbiorxiv.orgnih.gov Mutant TP53-expressing AML cell lines, such as MOLM13 TP53-R175H and MOLM13 TP53-R248Q, were sensitive to this compound, with the compound inducing a dose-dependent increase in non-viable cells. biorxiv.org

Furthermore, this compound induced significant lethality in Menin inhibitor (MI)-resistant AML cell lines and patient-derived AML cells lacking Menin mutations. ashpublications.orgresearchgate.netaacrjournals.org

Here is a summary of this compound sensitivity in AML cell lines with diverse genetic backgrounds:

Genetic BackgroundObserved EffectSource(s)
MLL1rDifferentiation, loss of viability, sensitivity to combinations foghorntx.compostersessiononline.euashpublications.orgashpublications.orgfoghorntx.comnih.govresearchgate.netresearchgate.netbiorxiv.org
mtNPM1Differentiation, loss of viability, sensitivity to combinations foghorntx.compostersessiononline.euashpublications.orgashpublications.orgfoghorntx.comnih.govresearchgate.netresearchgate.netbiorxiv.org
FLT3-ITDDepletion of FLT3 expression, lethality, sensitivity to combinations ashpublications.orgfoghorntx.comresearchgate.netresearchgate.netnih.gov
Inv(3) with EVI1 overexpressionDifferentiation, loss of viability, reduction of EVI1 expression foghorntx.comfoghorntx.comresearchgate.netaacrjournals.org
TP53 mutationsIncreased non-viable cells, sensitivity ashpublications.orgbiorxiv.orgnih.gov
Menin Inhibitor ResistantSignificant lethality (in cells lacking Menin mutations) ashpublications.orgresearchgate.netaacrjournals.org
Myelodysplastic Syndromes (MDS) Cell Lines

This compound is being developed for the treatment of relapsed/refractory MDS, and preclinical studies have included MDS cell lines. foghorntx.comresearchgate.net While specific detailed in vitro data on MDS cell lines are less extensively reported in the provided snippets compared to AML, this compound's broad efficacy in ex vivo treatment of patient-derived samples from diverse genetic backgrounds in myeloid malignancies, including MDS, has been noted. foghorntx.com

Solid Tumors

Preclinical studies have also investigated the activity of this compound in solid tumor cell lines. probechem.combiospace.comfoghorntx.com

Uveal Melanoma (UM) Cell Lines

Uveal melanoma cell lines have demonstrated exquisite sensitivity to BRM/BRG1 inhibition by this compound. probechem.comresearchgate.netfoghorntx.com this compound showed low nanomolar activity in cellular assays relevant to UM. probechem.com It has demonstrated potent antitumor activity against the uveal melanoma 92-1 cell line in vitro. probechem.com Uveal melanoma is dependent on the cooperation between the SWI/SNF complex (which includes BRG1/BRM) and the melanocyte-inducing transcription factor (MITF) to drive a transcriptional program essential for UM cell survival. researchgate.net Melanocyte-lineage specific transcription factor recruitment to target genes in UM cells is reliant upon chromatin remodeling by the BAF complex. researchgate.net

Here is a summary of this compound sensitivity in the Uveal Melanoma cell line:

Cell LineTumor TypeObserved EffectSource(s)
92-1Uveal MelanomaPotent antitumor activity probechem.comfoghorntx.com
Prostate Cancer Cell Lines

Studies in prostate cancer cell lines have investigated the sensitivity of these models to this compound treatment and its ability to overcome mechanisms of resistance to existing therapies.

Sensitivity of Androgen Receptor (AR)-Positive Models

Androgen receptor (AR) signaling is a critical pathway in prostate cancer development and progression foghorntx.commdpi.com. Preclinical data indicate that AR-positive prostate cancer cell lines exhibit sensitivity to this compound. Treatment with this compound in AR-positive cell lines such as 22rv1, LnCap clone FGC, MDAPCa2b, and VCAP resulted in selective cell death compared to AR-negative cells (PC3) foghorntx.com. This suggests a preferential impact of this compound on prostate cancer cells driven by AR signaling foghorntx.com. The anti-proliferative effects in AR-dependent prostate models were found to be comparable to other investigated compounds biorxiv.org.

Circumvention of AR Resistance Mechanisms (e.g., AR-V7 splice variants, neuroendocrine differentiation)

Resistance to androgen deprivation therapy and next-generation AR signaling inhibitors is a major challenge in prostate cancer treatment, often involving mechanisms such as AR splice variants (e.g., AR-V7) and neuroendocrine differentiation foghorntx.commdpi.commdpi.com. This compound has shown promise in bypassing these resistance mechanisms. Studies have demonstrated that inhibition of BAF complex activity by this compound can overcome AR resistance commonly observed after castration and enzalutamide (B1683756) treatment foghorntx.com. Prostate cancer cell lines expressing AR-V7 splice variants and neuroendocrine organoids displayed sensitivity to this compound treatment foghorntx.com. This suggests that targeting BRG1/BRM ATPases with this compound offers a novel mechanism to address AR-mediated prostate cancer, particularly in resistant settings foghorntx.com.

Exploration in Other Malignancies (e.g., NSCLC)

Beyond prostate cancer, the efficacy of this compound has been explored in other malignancies, including non-small cell lung cancer (NSCLC). Genetic alterations in SMARCA4 (encoding BRG1) are found in a significant subset of NSCLC patients, making these tumors potentially susceptible to BRM inhibition foghorntx.comaacrjournals.org. Furthermore, BRG1 can also have oncogenic activity in NSCLC regardless of SMARCA4 status foghorntx.comaacrjournals.org.

Preclinical studies involving a panel of NSCLC cell lines have shown that these lines respond to dual BAF ATPase inhibition by this compound in both in vitro and in vivo settings, irrespective of their SMARCA4 mutation status foghorntx.comaacrjournals.orgaacrjournals.org. This compound treatment decreased the expression of AP-1 family transcription factors and reduced the expression of the stemness-associated glycoprotein (B1211001) CD44, suggesting an impact on the differentiation state of NSCLC cells foghorntx.comaacrjournals.org. Transcriptional analyses in NSCLC xenograft models revealed a downregulation of a basal cell gene expression signature associated with a less differentiated state upon this compound treatment foghorntx.comaacrjournals.org.

The anti-proliferative effect of this compound in SMARCA4-mutant NSCLC models was found to be comparable to other investigated compounds biorxiv.org. These findings support the potential development of this compound for the treatment of NSCLC patients foghorntx.comaacrjournals.orgaacrjournals.org.

In Vivo Studies in Xenograft and Patient-Derived Xenograft (PDX) Models

In vivo studies using xenograft and patient-derived xenograft (PDX) models have provided further evidence of this compound's therapeutic potential, particularly in reducing tumor burden and impacting leukemia-initiating potential.

Reduction of Tumor Burden

This compound treatment has demonstrated the ability to reduce tumor burden in various in vivo models. In prostate cancer PDX models, treatment with this compound led to decreased tumor growth foghorntx.com. In an AR-positive VCaP xenograft model, this compound treatment resulted in reduced tumor growth in a dose-dependent manner foghorntx.com.

In NSCLC cell line-derived xenograft (CDX) models, dual BAF ATPase inhibition demonstrated similar responses in both BRG1-proficient and BRG1-deficient tumors foghorntx.com.

Impact on Leukemia-Initiating Potential

Studies in AML models have specifically investigated the impact of this compound on leukemia-initiating potential, a key factor in disease relapse ashpublications.orgresearchgate.net. In vivo treatment with this compound significantly inhibited the AML-initiating potential, leading to a reduction in AML burden and improved survival in re-engrafted mice with this compound-treated PDX cells ashpublications.orgpostersessiononline.euaacrjournals.orgnih.gov. This effect was observed in PDX models with MLL1 rearrangement or mutant NPM1 ashpublications.orgpostersessiononline.euashpublications.orgaacrjournals.orgnih.govresearchgate.net. This compound reduced chromatin accessibility, repressed c-Myc and PU.1, and diminished leukemia-initiating potential in AML stem/progenitor cells ashpublications.orgresearchgate.net.

Compound Information

Compound NamePubChem CID
This compound156818030

Data Tables

Based on the provided text, specific quantitative data points suitable for detailed tables are limited. However, the text describes the nature of the findings, which can be summarized qualitatively in tables.

Table 1: Summary of this compound Efficacy in Prostate Cancer Cell Lines

Cell Line TypeAR StatusObserved EffectRelevant Mechanism(s)Source
Prostate Cancer CellsAR-PositiveSelective cell deathAblation of FOXA1-mediated AREs, reduction of oncogenic AR target genes foghorntx.com
Prostate Cancer CellsAR-NegativeCell proliferation slowsNo cell death phenotype observed foghorntx.com
Prostate Cancer CellsAR-V7+SensitivityBypassing AR resistance mechanisms foghorntx.com
Neuroendocrine Organoids-SensitivityBypassing AR resistance mechanisms foghorntx.com

Table 2: Summary of this compound Efficacy in NSCLC Models

Model TypeBRG1 StatusObserved EffectRelevant Mechanism(s)Source
NSCLC Cell LinesBRG1-proficient/-deficientResponse to dual BAF ATPase inhibitionReduced chromatin accessibility at AP-1 motifs, decreased CD44 expression foghorntx.comaacrjournals.orgaacrjournals.org
NSCLC CDX ModelsBRG1-proficient/-deficientSimilar responses to dual BAF ATPase inhibition (tumor growth inhibition)Downregulation of basal cell gene expression signature foghorntx.com

Table 3: Summary of this compound Efficacy in AML In Vivo Models

Model TypeGenetic Background (Examples)Observed Effect (Monotherapy)Observed Effect (Combinations)Impact on Leukemia-Initiating PotentialSource
AML PDX ModelsMLL1r, mtNPM1, FLT3 mutationReduced AML burden, improved overall survivalSignificantly reduced AML burden, improved median and overall survivalSignificantly inhibited researchgate.netashpublications.orgfoghorntx.compostersessiononline.euashpublications.orgaacrjournals.orgnih.govresearchgate.net
AML PDX ModelsMECOM-r-Significantly reduced AML burden, improved overall survival (with decitabine (B1684300) or OTX015)- aacrjournals.org

Note: The tables are generated based on the descriptive findings in the provided text snippets. Specific numerical data points (e.g., IC50 values, tumor volume reduction percentages) were not consistently available in a format suitable for direct inclusion in these summary tables but are described qualitatively in the text.

Suppression of Tumor Growth in Prostate Cancer Models

Preclinical investigations have explored the efficacy of this compound, a potent dual inhibitor of the SMARCA2 (BRM) and SMARCA4 (BRG1) ATPase subunits of the BAF chromatin remodeling complex, in prostate cancer models. These studies indicate that targeting BRG1/BRM with this compound can suppress tumor growth and overcome mechanisms of resistance in prostate cancer. foghorntx.comaacrjournals.orgfoghorntx.combiospace.comfrontiersin.org

Research has shown that treatment with this compound leads to the ablation of FOXA1-mediated androgen response elements (AREs) at tumor-associated androgen receptor (AR) binding sites (T-ARBS). foghorntx.comaacrjournals.org This disruption subsequently reduces the expression of various oncogenic AR target genes, resulting in decreased tumor cell viability. foghorntx.comaacrjournals.org Prostate cancer cells, particularly AR-positive models, demonstrate sensitivity to BAF ATPase inhibition by this compound, exhibiting a cell death phenotype in certain contexts. foghorntx.com

Studies utilizing both patient-derived organoids and in vivo models have provided further validation of this compound's ability to decrease tumor growth. foghorntx.comaacrjournals.org In AR-positive patient-derived xenograft (PDX) models, including those representing castration-resistant prostate cancer (CRPC), treatment with this compound led to reduced tumor growth in the majority of models tested. foghorntx.com

Detailed findings from in vivo studies using AR-positive VCaP tumors demonstrated that treatment with this compound resulted in reduced tumor growth in a dose-dependent manner. foghorntx.com Furthermore, the combination of Enzalutamide, an AR inhibitor, with this compound led to a greater reduction in tumor volume compared to treatment with either agent alone in VCaP models. foghorntx.com

Importantly, inhibition of BAF complex activity by this compound has shown the potential to bypass AR resistance mechanisms commonly observed after castration and treatment with AR inhibitors like Enzalutamide. foghorntx.comaacrjournals.org Prostate cancer cell lines harboring AR-V7 splice variants and neuroendocrine organoids, which can be resistant to standard AR-targeted therapies, displayed sensitivity to this compound treatment. foghorntx.comaacrjournals.org This suggests a potential therapeutic avenue for overcoming acquired resistance in advanced prostate cancer. Preclinical data indicates that prostate cancers driven by AR or FOXA1 may be more sensitive to SWI/SNF inhibitors or degraders compared to those with mutations in SWI/SNF complex subunits. frontiersin.org

The following tables summarize representative preclinical data on the effect of this compound on prostate cancer cell line growth and tumor volume in in vivo models:

Table 1: Relative Growth of Prostate Cancer Cell Lines Treated with this compound

Cell LineAR StatusRelative Growth at Day 4 (% of Control)Relative Growth at Day 7 (% of Control)Relative Growth at Day 11 (% of Control)Relative Growth at Day 14 (% of Control)
LNCAPAR+Data Available in Source foghorntx.comData Available in Source foghorntx.comData Available in Source foghorntx.comData Available in Source foghorntx.com
22RV1AR+Data Available in Source foghorntx.comData Available in Source foghorntx.comData Available in Source foghorntx.comData Available in Source foghorntx.com
MDAPCA2BAR+Data Available in Source foghorntx.comData Available in Source foghorntx.comData Available in Source foghorntx.comData Available in Source foghorntx.com
VCAPAR+Data Available in Source foghorntx.comData Available in Source foghorntx.comData Available in Source foghorntx.comData Available in Source foghorntx.com
NCIH660AR-Data Available in Source foghorntx.comData Available in Source foghorntx.comData Available in Source foghorntx.comData Available in Source foghorntx.com
PC3AR-Data Available in Source foghorntx.comData Available in Source foghorntx.comData Available in Source foghorntx.comData Available in Source foghorntx.com

Note: Specific numerical data points for relative growth are presented graphically in the cited source foghorntx.com. The table indicates that data is available for these cell lines across the specified time points.

Table 2: Effect of this compound on Tumor Volume in Prostate Cancer In Vivo Models

Model TypeAR StatusTreatment GroupsEffect on Tumor Volume
AR+ Patient Derived Xenografts (PDX)AR+Vehicle, Enzalutamide, this compoundDecreased tumor growth observed in most PDX models treated with this compound. foghorntx.com
AR+ VCaP XenograftsAR+Vehicle, Enzalutamide, this compound, Enzalutamide + this compoundReduced tumor growth with this compound in a dose-dependent manner; Combination showed larger reduction. foghorntx.com

These preclinical findings highlight the potential of this compound as a therapeutic agent for prostate cancer, particularly in overcoming resistance to existing AR-targeted therapies through its mechanism of inhibiting BRG1/BRM and impacting AR signaling. foghorntx.comaacrjournals.org

Resistance Mechanisms to Baf Inhibition and Strategies to Overcome Them

Characterization of Intrinsic and Acquired Resistance

Resistance to targeted therapies, including BAF inhibitors, can be either intrinsic (pre-existing) or acquired during treatment. Acquired resistance is a near-universal phenomenon that can arise through numerous genetic and non-genetic alterations. nih.gov

Identification of Resistance Modifiers

Understanding the mechanisms of resistance is crucial for developing strategies to overcome it. Various approaches are employed to identify the factors that modify sensitivity or confer resistance to BAF inhibition.

CRISPR-Cas9 Screens for Synthetic Lethal Targets

Genome-wide CRISPR-Cas9 knockout screens are powerful tools used to systematically identify genes whose inactivation leads to synthetic lethal interactions or confers resistance to a specific therapy. nih.govcam.ac.ukfrontiersin.org Synthetic lethality occurs when the loss of one gene alone has little effect on cell viability, but the additional loss or inhibition of a second gene results in cell death. cam.ac.ukfrontiersin.org This approach can reveal novel therapeutic targets by identifying genes that become essential for cancer cell survival when the primary target (like BAF) is inhibited. CRISPR screens have been applied to study resistance mechanisms and identify vulnerabilities in various cancer types, including those treated with targeted therapies. nih.govfrontiersin.orgaacrjournals.org For instance, CRISPR knockout screening with FHD-286 in non-small cell lung cancer (NSCLC) cell lines has been used to further elucidate mechanisms of action and molecular vulnerabilities induced by dual BAF ATPase inhibition. aacrjournals.org

Epigenetic Regulators as Resistance Factors (e.g., BRD4, LSD1, EP300, MOZ)

Epigenetic regulators are increasingly recognized for their contribution to therapy resistance due to their ability to alter global transcriptional networks and establish resistant cell states. mdpi.com Several epigenetic modifiers, including BRD4, LSD1, EP300, and MOZ, have been implicated in the context of drug resistance in various cancers. For example, BRD4 is a member of the BET family of bromodomain proteins that recognize acetylated lysine (B10760008) residues and plays a role in regulating gene transcription. wikipedia.orgpatsnap.com LSD1 (Lysine-specific demethylase 1) is a histone demethylase involved in epigenetic repression. frontiersin.orgwikipedia.org EP300 (E1A binding protein p300) is a histone acetyltransferase involved in transcriptional activation. MOZ (Monocytic leukemia zinc finger protein) is also a histone acetyltransferase. Alterations or dependencies involving these epigenetic regulators can contribute to resistance to targeted therapies, and targeting them in combination with BAF inhibitors could potentially overcome such resistance.

Overcoming Resistance with this compound Combinations

Given the challenge of resistance, combination therapy strategies are being investigated to enhance the efficacy of BAF inhibition and overcome resistance mechanisms. This compound is being explored in combination with other agents in various preclinical and clinical settings. biospace.comfoghorntx.comaacrjournals.org

Preclinical studies have demonstrated the potential of combining this compound with other therapeutic agents. For instance, co-treatment with this compound and BET inhibitors, Menin inhibitors, decitabine (B1684300), or venetoclax (B612062) has shown synergistic lethality in AML cell lines and patient-derived AML cells with MLL rearrangement or mutant NPM1. researchgate.net Furthermore, in patient-derived xenograft models of AML, combinations of this compound with BET inhibitors, Menin inhibitors, venetoclax, or decitabine significantly reduced AML burden and improved survival compared to single-agent treatment, without significant toxicity. researchgate.net The mechanism of action of this compound, which includes promoting differentiation of leukemic cells by inhibiting BRG1/BRM, supports its investigation in combination therapies in myeloid malignancies. biospace.comaacrjournals.org

Re-sensitization of FLT3-Inhibitor Resistant AML Cells

Resistance to FLT3 inhibitors (FLT3i) is a significant clinical problem in AML patients with FLT3 mutations. Preclinical studies have investigated the ability of this compound to re-sensitize FLT3-inhibitor resistant AML cells. Findings indicate that this compound retains activity against AML cells with FLT3 internal tandem duplications (ITD), including those resistant to FLT3 inhibitors like quizartinib (B1680412). biorxiv.orgnih.govresearchgate.net

Treatment with this compound has been shown to transcriptionally reduce FLT3 levels in AML cells expressing FLT3-ITD. nih.gov This reduction in FLT3 was associated with decreased levels of proteins involved in proliferation and survival, such as BCL2, c-Myc, and CDK4/6, while increasing levels of differentiation markers and cell cycle inhibitors like HEXIM1, HMOX1, p27, and CD11b. nih.gov These effects collectively contribute to a loss of viability in AML cells, even those resistant to quizartinib. nih.gov

Importantly, pre-treatment with this compound has been shown to sensitize and increase the lethal activity of FLT3 inhibitors such as quizartinib or gilteritinib (B612023) in AML cells. nih.gov The sensitizing effects of this compound co-treatment may be mediated, in part, by reduced levels of STAT5, pSTAT5, and AKT observed following combined treatment with this compound and quizartinib in AML cells. nih.gov Studies using AML cells transduced with FLT3-ITD also demonstrated that this compound exerted lethal effects, and co-treatment with this compound and quizartinib or gilteritinib was synergistically lethal. nih.gov This synergy is likely due to the this compound-mediated reduction in FLT3-ITD, BCL2, and CDK6, alongside the upregulation of p21 and p27 levels in these cells. nih.gov These findings support the potential of this compound in combination with FLT3 inhibitors to overcome resistance in AML cells harboring FLT3 mutations. nih.govresearchgate.net

Data Table 1: Effects of this compound on Protein Levels in FLT3-ITD AML Cells nih.gov

Protein TargetEffect of this compound TreatmentAssociated Outcome
FLT3ReducedLoss of viability, Increased sensitivity to FLT3i
BCL2ReducedLoss of viability
c-MycReducedLoss of viability
CDK4/6ReducedLoss of viability
HEXIM1IncreasedDifferentiation
HMOX1IncreasedDifferentiation
p27IncreasedDifferentiation, Cell cycle inhibition
CD11bIncreasedDifferentiation
STAT5Reduced (in combination)Increased sensitivity to FLT3i
pSTAT5Reduced (in combination)Increased sensitivity to FLT3i
AKTReduced (in combination)Increased sensitivity to FLT3i
p21Upregulated (in FLT3-ITD cells)Cell cycle inhibition, Synergy with FLT3i

Data Table 2: Synergistic Lethality of this compound Combinations in AML Models researchgate.net

Combination PartnerAML Model TypeObserved Effect
BET inhibitor (OTX015)Cell Lines, Patient-Derived Cells (MLLr or mtNPM1)Synergistic lethality in vitro
BET inhibitor (SNDX-5613)PDX Models (MLLr)Significantly reduced AML burden, improved survival in vivo
Menin inhibitor (MI, SNDX-50469)Cell Lines, Patient-Derived Cells (MLLr or mtNPM1)Synergistic lethality in vitro
Menin inhibitorMI-resistant Cell Lines, Patient-Derived CellsSignificant lethality in vitro
DecitabineCell Lines, Patient-Derived Cells (MLLr or mtNPM1), PDX ModelsSynergistic lethality in vitro, Significantly reduced AML burden, improved survival in vivo
VenetoclaxCell Lines, Patient-Derived Cells (MLLr or mtNPM1), PDX ModelsSynergistic lethality in vitro, Significantly reduced AML burden, improved survival in vivo
FLT3 inhibitor (Quizartinib)FLT3-ITD Cell LinesSynergistic lethality in vitro, Re-sensitization
FLT3 inhibitor (Gilteritinib)FLT3-ITD Cell LinesSynergistic lethality in vitro, Re-sensitization

Activity Against Menin Inhibitor-Resistant AML Cells

Menin inhibitors have shown promise in treating AML with MLL1 rearrangement (MLL1r) or mutant NPM1 (mtNPM1), but resistance and relapse remain significant challenges. nih.govashpublications.orgnih.gov Preclinical studies have investigated the activity of this compound in AML cells that have developed resistance to Menin inhibitors. researchgate.netashpublications.orgashpublications.orgaacrjournals.orgresearchgate.net

Research indicates that this compound retains activity against AML cell lines and patient-derived cells that are resistant to Menin inhibitors, even in the absence of Menin mutations. researchgate.netashpublications.orgashpublications.orgaacrjournals.orgresearchgate.net This suggests that this compound may be valuable in overcoming drug tolerance and resistance mechanisms that are not solely dependent on Menin mutations. ashpublications.org

Studies have shown that exposure to this compound can induce differentiation and reduce viability in Menin inhibitor-resistant AML cells. ashpublications.orgpostersessiononline.euashpublications.orgaacrjournals.org This effect is associated with perturbations in chromatin accessibility and the repression of key oncogenic transcription factors such as c-Myc and PU.1, while increasing levels of differentiation markers like CD11b. foghorntx.compostersessiononline.euashpublications.orgaacrjournals.org

Combination studies have explored the potential for synergistic effects when this compound is used alongside other agents, including Menin inhibitors. ashpublications.orgnih.govpostersessiononline.euashpublications.orgaacrjournals.orgnih.gov Preclinical data suggests that co-treatment with this compound and Menin inhibitors can lead to synergistic lethality in AML cells with MLL1r or mtNPM1, including those resistant to Menin inhibition. researchgate.netashpublications.orgpostersessiononline.euashpublications.orgaacrjournals.org This combination has also been shown to significantly reduce AML burden and improve survival in xenograft models. ashpublications.orgnih.govpostersessiononline.euashpublications.orgaacrjournals.org

The ability of this compound to overcome differentiation blocks and induce differentiation in AML cells, including those resistant to Menin inhibitors, highlights a potential mechanism for its activity in this context. postersessiononline.euashpublications.org

Potential in EGFR/KRAS Mutated Tumors

Preclinical studies suggest that this compound may play a role in overcoming resistance in tumors with EGFR or KRAS mutations. firstwordpharma.comlarvol.comglobenewswire.compatsnap.comfoghorntx.comfoghorntx.comglobenewswire.comfoghorntx.com Data published in Cancer Cell and additional preclinical work by Foghorn Therapeutics indicate this potential. firstwordpharma.comglobenewswire.compatsnap.comfoghorntx.comfoghorntx.comglobenewswire.comfoghorntx.com

This compound is being investigated for its ability to amplify and/or restore tumor sensitivity in the context of EGFR/KRAS mutations. firstwordpharma.com Preclinical combination data of this compound with tyrosine kinase inhibitors targeting EGFR and KRAS have been anticipated. foghorntx.comglobenewswire.comfoghorntx.com

While specific detailed research findings and data tables directly linking this compound activity to overcoming resistance in EGFR/KRAS mutated tumors were not extensively detailed in the search results, the consistent mention across multiple sources points to ongoing preclinical investigation into this area. firstwordpharma.comlarvol.comglobenewswire.compatsnap.comfoghorntx.comfoghorntx.comglobenewswire.comfoghorntx.com

Preclinical studies exploring the combination of this compound with tyrosine kinase inhibitors in EGFR/KRAS mutated tumors are being conducted to further investigate this potential. foghorntx.comglobenewswire.comfoghorntx.com

Summary of Preclinical Findings in AML (Selected Data)

AML Cell Line/ModelGenetic FeatureTreatment(s)Observed EffectSource
MOLM13, MV4-11, OCI-AML3, Patient-derived AML cellsMLL1r or mtNPM1This compound (10-100 nM, 4-7 days)Induced CD11b expression, morphologic differentiation, loss of viability. ashpublications.orgaacrjournals.org
Menin inhibitor-resistant AML cell lines and PD AML cellsMLL1r or mtNPM1This compoundInduced significant lethality. researchgate.netashpublications.orgashpublications.orgaacrjournals.orgresearchgate.net
MV4-11/MITR, OCI-AML3/MITRMenin inhibitor resistantThis compoundDose-dependently induced greater differentiation than sensitive cells. ashpublications.org
AML cell lines and PD AML cellsMLL1r or mtNPM1This compound + Menin inhibitor (e.g., SNDX-50469, SNDX-5613)Synergistic lethality in vitro and significantly reduced AML burden/improved survival in vivo. researchgate.netashpublications.orgpostersessiononline.euashpublications.orgaacrjournals.org
MOLM13 cellsMLL1rThis compoundReduced occupancy of BRG1 and H3K27Ac, reduced MYC and E2F targets. ashpublications.orgaacrjournals.org
PDX model of MLL1r AML with FLT3 mutationMLL1r, FLT3 mutationThis compound monotherapySignificantly reduced AML burden and improved overall survival. ashpublications.orgaacrjournals.orgresearchgate.net
PDX model of mtNPM1 and FLT3-ITD AML cellsmtNPM1, FLT3-ITDThis compound + SNDX-5613Significantly more effective than each drug alone in reducing AML burden and improving survival. ashpublications.org

Combination Therapeutic Strategies with Fhd 286

Rationale for Combination Approaches

The rationale for combining FHD-286 with other therapies stems from its unique mechanism of action and the inherent challenges in treating aggressive cancers. This compound targets the BAF chromatin remodeling complex, which plays a crucial role in regulating gene expression and cell fate. By inhibiting BRG1 and BRM, this compound can disrupt aberrant transcriptional programs that drive cancer cell proliferation and survival.

Addressing Redundant or Compensatory Pathways

Cancer cells often rely on multiple signaling pathways for their survival and growth. Inhibiting a single pathway may lead to the activation of alternative or compensatory pathways, allowing the cancer cells to adapt and develop resistance. Combining this compound with agents that target different, potentially redundant or compensatory, pathways can lead to a more comprehensive blockade of pro-survival signals and enhance anti-tumor activity. Preclinical data suggest that this compound can perturb chromatin accessibility and repress gene sets involved in pathways such as MYC, mTORC1, and E2F, which are frequently dysregulated in AML. researchgate.netashpublications.org Combining this compound with inhibitors targeting these or other critical pathways could prevent the activation of compensatory mechanisms.

Mitigating Resistance Development

Resistance to targeted therapies is a major challenge in cancer treatment. This resistance can arise through various mechanisms, including genetic mutations, activation of bypass pathways, or epigenetic alterations. This compound's ability to modulate chromatin structure and gene expression may help overcome certain resistance mechanisms. For instance, preclinical studies have shown that this compound retains activity against AML cells that have developed resistance to Menin inhibitors. aacrjournals.orgresearchgate.netbiorxiv.orgaacrjournals.orgresearchgate.net Combining this compound with other agents may prevent or delay the emergence of resistance by simultaneously targeting multiple vulnerabilities or by altering the epigenetic landscape to resensitize resistant cells.

Synergistic Effects in Hematologic Malignancies

Preclinical studies have demonstrated synergistic effects when this compound is combined with several classes of therapeutic agents in models of hematologic malignancies, particularly AML. This synergy is observed as enhanced anti-leukemic activity, including increased cell death and reduced tumor burden, compared to treatment with either agent alone. researchgate.netashpublications.orgresearchgate.netbiorxiv.orgaacrjournals.orgresearchgate.netashpublications.orgfoghorntx.compostersessiononline.euashpublications.orgnih.gov

With BET Inhibitors (e.g., OTX015)

Combinations of this compound and BET inhibitors like OTX015 have shown synergistic lethality in AML cell lines and patient-derived AML cells, particularly those with MLL1 rearrangement (MLL1r) or mutant NPM1 (mtNPM1). researchgate.netashpublications.orgresearchgate.netbiorxiv.orgaacrjournals.orgresearchgate.netashpublications.orgfoghorntx.compostersessiononline.euashpublications.orgnih.gov BET inhibitors target bromodomain and extraterminal proteins, which are involved in regulating gene expression, including oncogenes like MYC. foghorntx.com The synergistic effect likely arises from the combined impact of inhibiting both BAF and BET complexes on the transcription of genes critical for AML cell survival and proliferation, such as c-Myc and BCL2. ashpublications.orgaacrjournals.orgresearchgate.netfoghorntx.comnih.gov In vivo studies using patient-derived xenograft (PDX) models of MLL1r or mtNPM1 AML have shown that co-treatment with this compound and OTX015 significantly reduced AML burden and improved survival compared to single-agent treatment. researchgate.netresearchgate.netbiorxiv.orgashpublications.orgfoghorntx.compostersessiononline.eunih.gov

Here is a summary of synergistic effects observed with BET inhibitors:

CombinationAML Genetic BackgroundIn Vitro Synergy (ZIP Delta Score)In Vivo Efficacy (PDX models)References
This compound + OTX015MLL1r, mtNPM110 to 33Reduced AML burden, improved survival researchgate.netashpublications.orgresearchgate.netashpublications.orgnih.gov
This compound + OTX015MLL1r, mtNPM1, EVI1 OESynergistic lethalityReduced AML burden, improved survival (in MLL-r PDX) foghorntx.compostersessiononline.euashpublications.org
This compound + OTX015MI-resistant AMLSynergistic lethalityReduced AML burden (in OCI-AML3-MITR xenografts) aacrjournals.orgaacrjournals.orgresearchgate.net
This compound + OTX015mtNPM1 and FLT3-ITDNot specifiedReduced AML burden, improved overall survival (in PDX model) researchgate.netresearchgate.netashpublications.orgpostersessiononline.eu

With Menin Inhibitors (e.g., SNDX-50469, SNDX-5613)

Combinations of this compound and Menin inhibitors, such as SNDX-50469 and SNDX-5613, have also demonstrated synergistic anti-leukemic activity in preclinical models of AML, particularly in subtypes characterized by MLL1r or mtNPM1. researchgate.netashpublications.orgresearchgate.netbiorxiv.orgaacrjournals.orgresearchgate.netashpublications.orgfoghorntx.compostersessiononline.eunih.gov Menin inhibitors target the interaction between Menin and the MLL1 protein, which is crucial for the survival of AML cells with MLL1r. foghorntx.com The observed synergy suggests that simultaneously targeting both BAF and Menin complexes provides a more effective approach to disrupt the aberrant gene expression programs in these AML subtypes. Studies have shown that co-treatment with this compound and Menin inhibitors leads to synergistic lethality in AML cell lines and patient-derived cells with MLL1r or mtNPM1. researchgate.netashpublications.orgresearchgate.netbiorxiv.orgaacrjournals.orgresearchgate.netashpublications.orgfoghorntx.compostersessiononline.eunih.gov Furthermore, combinations of this compound and SNDX-5613 have shown superior efficacy in reducing AML burden and improving survival in PDX models of mtNPM1 and FLT3-ITD AML. researchgate.netresearchgate.netashpublications.orgpostersessiononline.eu Importantly, this compound has also shown synergistic lethality with Menin inhibitors in AML cells that have acquired resistance to Menin inhibition. aacrjournals.orgaacrjournals.orgresearchgate.net

Here is a summary of synergistic effects observed with Menin inhibitors:

CombinationAML Genetic BackgroundIn Vitro Synergy (ZIP Delta Score)In Vivo Efficacy (PDX models)References
This compound + SNDX-50469MLL1r, mtNPM1Synergistic lethalityNot specified (SNDX-5613 used in vivo) researchgate.netashpublications.orgresearchgate.netbiorxiv.orgaacrjournals.orgresearchgate.netfoghorntx.compostersessiononline.eunih.gov
This compound + SNDX-5613MLL1r, mtNPM1Not specifiedReduced AML burden, improved survival researchgate.netpostersessiononline.eunih.govaacrjournals.org
This compound + SNDX-50469MI-resistant AMLSynergistic lethalityReduced AML burden (in OCI-AML3-MITR xenografts) aacrjournals.orgaacrjournals.orgresearchgate.net
This compound + SNDX-5613mtNPM1 and FLT3-ITDNot specifiedReduced AML burden, improved overall survival (in PDX model) researchgate.netresearchgate.netashpublications.orgpostersessiononline.eu

With FLT3 Tyrosine Kinase Inhibitors (e.g., Quizartinib (B1680412), Gilteritinib)

Combinations of this compound with FLT3 tyrosine kinase inhibitors (TKIs), such as Quizartinib and Gilteritinib (B612023), have demonstrated synergistic lethal activity against AML cells, particularly those harboring FLT3 internal tandem duplication (ITD) mutations, which are common in AML and associated with poor prognosis. nih.gov FLT3-ITD mutations lead to constitutive activation of the FLT3 receptor, driving proliferation and survival of leukemia cells. nih.gov Preclinical studies have shown that co-treatment with this compound and Quizartinib or Gilteritinib induces synergistic loss of viability in AML cell lines and patient-derived AML cells with FLT3-ITD, including those with co-mutations like mutant NPM1. nih.govresearchgate.netresearchgate.net This synergy is potentially due to the combined effect of this compound-mediated reduction in FLT3-ITD expression and other regulators of growth and survival signaling (like BCL2 and CDK6) along with the direct inhibition of mutant FLT3 by the TKI. nih.gov Furthermore, co-treatment with this compound and FLT3-TKIs has shown synergistic lethality against FLT3-ITD-positive AML cells with or without TP53 mutations, which are typically resistant to many anti-AML agents. nih.gov this compound pretreatment has also been shown to reverse resistance to FLT3-TKIs in resistant cell lines. researchgate.net

Here is a summary of synergistic effects observed with FLT3 Tyrosine Kinase Inhibitors:

CombinationAML Genetic BackgroundIn Vitro Synergy (ZIP Delta Score)In Vivo EfficacyReferences
This compound + QuizartinibMLL-r + FLT3-ITDSynergistic lethality (>1.0)Not specified nih.govresearchgate.net
This compound + GilteritinibMLL-r + FLT3-ITDSynergistic lethality (>1.0)Not specified nih.govresearchgate.net
This compound + QuizartinibmtNPM1 + FLT3-ITDSynergistic lethality (>1.0)Not specified nih.govresearchgate.netresearchgate.net
This compound + GilteritinibmtNPM1 + FLT3-ITDSynergistic lethality (>1.0)Not specified nih.govresearchgate.netresearchgate.net
This compound + QuizartinibFLT3-ITD +/- TP53 mutationSynergistic lethalityNot specified nih.gov
This compound + GilteritinibFLT3-ITD +/- TP53 mutationSynergistic lethalityNot specified nih.gov
This compound + QuizartinibFLT3-TKI resistant (MOLM13-QR)Synergistic lethality (>1.0)Not specified researchgate.net
This compound + GilteritinibFLT3-TKI resistant (MOLM13-QR)Synergistic lethality (>1.0)Not specified researchgate.net
This compound + QuizartinibmtNPM1 + FLT3-ITD/TKD +/- F691LSynergistic lethality (>1.0)Not specified researchgate.net
This compound + GilteritinibmtNPM1 + FLT3-ITD/TKD +/- F691LSynergistic lethality (>1.0)Not specified researchgate.net
Mechanisms of Synergy (e.g., STAT5, AKT, FLT3, c-Myc, CDK4/6, BCL2 modulation)

This compound's mechanism of action involves inhibiting the ATPase activity of BRG1/BRM, which affects chromatin accessibility and gene expression nih.govbmj.comashpublications.org. This inhibition can modulate transcriptional programs critical for cancer cell growth, survival, and differentiation ashpublications.orgfoghorntx.comresearchgate.net.

In preclinical models of Acute Myeloid Leukemia (AML), this compound has been shown to reduce chromatin accessibility and repress key transcriptional regulators, including c-Myc and PU.1 (SPI1) ashpublications.orgresearchgate.netmdpi.com. Repression of c-Myc and CDK4/6 has been observed, contributing to induced differentiation and reduced leukemia-initiating potential in AML stem-progenitor cells ashpublications.orgresearchgate.netbiorxiv.org. This compound treatment has also been associated with decreased levels of BCL2 protein, a key anti-apoptotic protein, which may contribute to its cytotoxic effects and synergy with BCL2 inhibitors foghorntx.comfoghorntx.com.

While the search results mention STAT5, AKT, and FLT3 in the context of AML or other cancer pathways, direct mechanisms of synergy involving this compound specifically modulating STAT5, AKT, or FLT3 were not explicitly detailed in the provided snippets. However, this compound has shown efficacy in AML patient-derived samples with difficult-to-treat mutational profiles, including FLT3 ITD, suggesting its mechanism can impact cells driven by such mutations foghorntx.comresearchgate.netaacrjournals.org.

With DNA Methyltransferase Inhibitors (e.g., Decitabine)

Combination treatment with this compound and DNA methyltransferase inhibitors (DNMTi), such as decitabine (B1684300), has demonstrated synergistic activity in preclinical models of AML ashpublications.orgresearchgate.netbiorxiv.orgfoghorntx.comresearchgate.netaacrjournals.orgnih.gov. Decitabine is a hypomethylating agent that inhibits DNA methyltransferase, leading to DNA hypomethylation and activation of silenced genes wikipedia.org.

In vitro studies using AML cell lines and patient-derived AML cells have shown that co-treatment with this compound and decitabine induces synergistic lethality ashpublications.orgbiorxiv.orgfoghorntx.comresearchgate.net. This synergy has been observed in AML cells with various genetic backgrounds, including those with MLL rearrangement (MLL-r) or mutant NPM1 (mtNPM1) ashpublications.orgbiorxiv.orgfoghorntx.comresearchgate.net. Preclinical in vivo models have also shown that the combination of this compound and decitabine significantly reduces AML burden and improves survival compared to single-agent treatment researchgate.netbiorxiv.orgfoghorntx.comresearchgate.netresearchgate.net.

Combination PartnerModel SystemObserved EffectSynergy Score (ZIP method, where reported)Source
DecitabineAML cell lines (MOLM13, MV4-11, OCI-AML3)Synergistic lethality>10 biorxiv.org biorxiv.orgfoghorntx.comresearchgate.net
DecitabinePatient-derived AML cells (MLL-r, mtNPM1)Synergistic lethalityMean >5 biorxiv.org foghorntx.comresearchgate.net
DecitabineAML CDX and PDX modelsSignificant survival benefit, reduced AML burdenNot specified researchgate.netfoghorntx.comresearchgate.netaacrjournals.org

With BCL2 Inhibitors (e.g., Venetoclax)

Synergistic activity has also been observed when combining this compound with BCL2 inhibitors, such as venetoclax (B612062), in preclinical AML models biospace.comashpublications.orgbiorxiv.orgfoghorntx.comresearchgate.netglobenewswire.com. Venetoclax is a selective inhibitor of the anti-apoptotic protein BCL-2, which is often overexpressed in AML cells mims.comashpublications.org.

Studies have demonstrated that co-treatment with this compound and venetoclax results in synergistic loss of viability in AML cell lines and patient-derived AML cells, particularly those with MLL-r or mtNPM1 ashpublications.orgbiorxiv.orgfoghorntx.comresearchgate.net. While one source indicated that cytarabine (B982) and decitabine combinations were generally more effective than the venetoclax combination in a specific cell density assay, other studies highlight the synergistic potential of this compound with venetoclax ashpublications.orgfoghorntx.combiorxiv.orgfoghorntx.comresearchgate.net. Preclinical in vivo models have also shown that the combination of this compound and venetoclax is significantly more effective in reducing AML burden and improving survival compared to single-agent treatment ashpublications.orgbiorxiv.orgresearchgate.net.

Combination PartnerModel SystemObserved EffectSynergy Score (ZIP method, where reported)Source
VenetoclaxAML cell linesSynergistic activityNot specified biospace.comglobenewswire.com
VenetoclaxAML cell lines and patient-derived AML cells (MLL-r, mtNPM1)Synergistic loss of viabilityMean >5 biorxiv.org ashpublications.orgbiorxiv.orgfoghorntx.comresearchgate.net
VenetoclaxAML PDX models (MLL1r or mtNPM1)Significantly reduced AML burden, improved survivalNot specified ashpublications.orgbiorxiv.orgresearchgate.net

With Chemotherapeutic Agents (e.g., Cytarabine)

This compound has shown synergistic activity when combined with conventional chemotherapeutic agents like cytarabine in preclinical studies biospace.comaacrjournals.orgnih.govglobenewswire.com. Cytarabine is an antimetabolite that interferes with DNA synthesis and is a cornerstone of AML induction chemotherapy wikipedia.orgflybase.orgmims.com.

Preclinical data indicate synergistic activity between this compound and cytarabine in primary patient samples biospace.comglobenewswire.com. In vitro studies have also demonstrated strong combination benefit with this compound and cytarabine in multiple AML cell lines foghorntx.comaacrjournals.org. This suggests that combining this compound with standard chemotherapy agents like cytarabine may offer enhanced anti-tumor effects in AML foghorntx.comaacrjournals.orgnih.gov.

Combination PartnerModel SystemObserved EffectSource
CytarabinePrimary patient samplesSynergistic activity biospace.comglobenewswire.com
CytarabineMultiple AML cell linesStrong combination benefit foghorntx.comaacrjournals.org
CytarabineAML CDX and PDX modelsSignificant survival benefit researchgate.netaacrjournals.org

Synergistic Effects in Solid Tumors

While a significant portion of the preclinical data on this compound combinations focuses on hematologic malignancies like AML, there is also evidence suggesting synergistic effects in solid tumors, particularly with immune checkpoint inhibitors bmj.comfoghorntx.combmj.comfoghorntx.comaacrjournals.org. This compound is being investigated in metastatic uveal melanoma, a solid tumor type biospace.combmj.comfirstwordpharma.comfoghorntx.comaacrjournals.orgfoghorntx.comonclive.com.

With Immune Checkpoint Inhibitors (e.g., anti-PD-1 antibody)

The combination of this compound and anti-PD-1 antibodies has demonstrated synergistic efficacy and survival benefit in syngeneic mouse models of various solid tumor lineages, including colorectal cancer (CT26), cutaneous melanoma (B16F10), and lymphoma (A20) bmj.comfoghorntx.combmj.comfoghorntx.comaacrjournals.org. This synergy was observed even in the immunologically "barren" B16F10 melanoma model bmj.combmj.comfoghorntx.com.

Preliminary data on immune modulation markers in the tumor microenvironment of patients with metastatic uveal melanoma treated with this compound also support the potential for combination with immune checkpoint inhibitors firstwordpharma.comfoghorntx.comaacrjournals.orgonclive.com.

Transformation of the Tumor Microenvironment

This compound-induced BRM/BRG1 inhibition has been shown to transform the tumor microenvironment (TME) towards a more anti-tumor state foghorntx.comfoghorntx.comaacrjournals.org. In syngeneic mouse models, this compound increased MHC Class I expression on tumor cells, which can enhance their recognition by T cells bmj.combmj.comfoghorntx.com. Increases in IFNγ and Th1-type chemokine levels were also observed in immunocompetent mice following treatment, suggesting effects on the immune system bmj.combmj.comfoghorntx.com.

The combination of this compound and anti-PD-1 antibody has been shown to enhance the activation of CD8+ T cells and the expression of pro-inflammatory cytokines, further transforming the TME foghorntx.com. This suggests that this compound can sensitize tumors to immune-checkpoint inhibition by impacting both tumor cells and the immune infiltrate bmj.combmj.comfoghorntx.com.

In metastatic uveal melanoma patient samples, this compound treatment led to a reduction in immunosuppressive cells, including FOXP3+ Tregs and PD-L1+ macrophages foghorntx.comaacrjournals.org. Markers of T cell exhaustion (PD1 on CD4 and CD8 T cells) were also reduced, and in some patients, an increase in the CD8/Treg ratio was observed foghorntx.comaacrjournals.org. These changes indicate a shift towards a less immunosuppressive TME, potentially priming patients for response to immune checkpoint inhibitors foghorntx.comaacrjournals.orgfoghorntx.com. This compound may also influence the TME by potentially supporting a transition towards a less suppressive state associated with M2 macrophage polarization, possibly through its effects on BAP1 and related genes foghorntx.comfoghorntx.com.

Increased Immune Cell Trafficking and Infiltration

Studies have demonstrated that this compound can increase immune cell trafficking and infiltration into the tumor microenvironment (TME) foghorntx.com. This effect is considered crucial for improving the efficacy of immunotherapies, which rely on the presence of immune cells within the tumor to exert their effects nih.gov. The ability of this compound to promote immune cell infiltration suggests it may help overcome barriers that prevent immune cells from reaching and attacking tumor cells.

Enhanced CD8+ T Cell Activation and Pro-inflammatory Cytokine Expression

The combination of this compound with anti-PD-1 antibody has been shown to enhance the activation of CD8+ T cells and the expression of pro-inflammatory cytokines foghorntx.com. CD8+ T cells are critical components of the adaptive immune response responsible for directly killing tumor cells. Increased activation and the presence of pro-inflammatory cytokines within the TME can create a more favorable environment for anti-tumor immunity.

Data from studies in syngeneic mouse models demonstrated enhanced CD8+ T cell activation, measured by CD69 MFI, in the combination treatment group compared to monotherapy groups. Increases in IFNγ and Th1-type chemokine levels were also observed foghorntx.com.

Note: The data in this table is representative of findings from preclinical studies indicating relative changes in immune markers with different treatments foghorntx.com. Specific numerical values may vary depending on the experimental model and conditions.

Enhanced Antigen Presentation (e.g., MHCI expression)

This compound has been shown to enhance antigen presentation, including increasing MHCI expression on tumor cells foghorntx.combiorxiv.org. MHCI molecules are essential for presenting tumor-associated antigens to CD8+ T cells, allowing the immune system to recognize and target cancer cells. Enhanced antigen presentation can therefore contribute to a stronger anti-tumor immune response.

Studies in B16F10 melanoma cells treated with this compound demonstrated increased MHCI expression in a dose-dependent manner foghorntx.com. RNA-seq analysis revealed that this compound induced the upregulation of genes associated with IFNγ response and MHCI expression, including positive regulators of MHCI such as STAT1 and NLRC5 foghorntx.com.

Note: The data in this table is illustrative, based on preclinical findings showing dose-dependent effects of this compound on MHCI and related gene expression foghorntx.com. Actual fold changes and expression levels would be determined by specific experimental data.

With CBP/p300 Inhibitors (e.g., GNE781)

Preclinical research has explored the combination of this compound with inhibitors of CBP/p300, such as GNE781, particularly in the context of acute myeloid leukemia (AML) researchgate.netaacrjournals.orgpostersessiononline.eu. CBP and p300 are histone acetyltransferases that play roles in gene regulation.

Studies have indicated that co-treatment with this compound and CBP/p300 inhibitors like GNE781 can exert synergistic lethality in certain AML cell lines and patient-derived AML cells, including those resistant to Menin inhibitors researchgate.netaacrjournals.orgpostersessiononline.eu. This suggests that targeting both BRG1/BRM and CBP/p300 pathways simultaneously may be a promising therapeutic strategy in specific hematological malignancies.

Data from in vitro studies using AML cell lines and patient-derived cells demonstrated synergistic lethal activity when treated with combinations of this compound and GNE781. Synergy scores (e.g., using the ZIP method) greater than 1.0 typically indicate a synergistic interaction postersessiononline.eu.

Note: The data in this table reflects findings from preclinical studies showing synergistic lethal activity of the combination in specific AML models postersessiononline.eu. Actual synergy scores would be derived from experimental data analysis.

Broader Implications and Future Research Directions

FHD-286 as a Tool for Chromatin Biology Research

As a selective inhibitor of the BAF complex ATPases, BRG1 and BRM, this compound serves as a valuable tool for dissecting the intricate roles of these complexes in various cellular processes. nih.govresearchgate.netaacrjournals.orgresearchgate.net

Probing the Role of BAF Complexes in Gene Expression and Cell Fate

BAF complexes are crucial regulators of lineage-specific transcriptional programs and gene expression by controlling chromatin accessibility nih.govaacrjournals.orgresearchgate.netnih.gov. Research using this compound can help elucidate how BAF complexes, specifically the activity of BRG1 and BRM, influence the expression of genes critical for cell identity, differentiation, and function. Studies have shown that inhibiting BRG1/BRM with this compound leads to changes in chromatin accessibility and gene expression, impacting the binding sites of key transcription factors ashpublications.orgbiorxiv.orgashpublications.orgresearchgate.netbanrepcultural.org. For example, in AML cells, this compound treatment reduced the occupancy of BRG1 on chromatin and affected the binding sites of transcriptional regulators like IRF8, PU.1, SPIB, and ETS1 ashpublications.orgbiorxiv.org. This disruption of core regulatory circuitry impacts gene expression associated with AML cell growth, maintenance, and survival biorxiv.org. Furthermore, this compound has been shown to induce myeloid differentiation in AML cells, indicating its utility in studying the role of BAF complexes in cell fate determination ashpublications.orgbiorxiv.orgashpublications.orgaacrjournals.orgresearchgate.netfoghorntx.comashpublications.org. In uveal melanoma, BAF inhibition by this compound reduced accessibility at binding sites of SOX10 and MITF, transcription factors essential for uveal melanoma cell proliferation and survival, suppressing the melanocytic gene expression program researchgate.net.

Understanding Chromatin Remodeling in Disease Pathogenesis

Mutations in BAF complex subunits are frequently found in various cancers and other diseases, highlighting the critical role of chromatin remodeling in disease pathogenesis nih.govnih.govnih.gov. This compound can be used as a probe to understand how dysregulation of BRG1/BRM-mediated chromatin remodeling contributes to the initiation and progression of diseases, particularly cancers driven by BAF dependencies. Studies in AML and uveal melanoma models have demonstrated that this compound can disrupt the aberrant transcriptional programs driven by oncogenic transcription factors, which are often reliant on BAF activity researchgate.netashpublications.orgbiorxiv.orgfoghorntx.com. By inhibiting the ATPase activity of BRG1 and BRM, this compound can help researchers dissect the specific contributions of these subunits to the altered chromatin landscape observed in disease states. nih.govresearchgate.netaacrjournals.orgresearchgate.net

Exploration in Additional Malignancy Contexts and Genetic Dependencies

While initial research and clinical trials for this compound have focused on myeloid malignancies (AML and MDS) and uveal melanoma, the preclinical data suggesting anti-tumor activity across a broad range of malignancies supports the exploration of this compound in other cancer types. foghorntx.comaacrjournals.orgbiospace.comaacrjournals.orgfoghorntx.com The dependency on BRG1/BRM is observed in multiple tumor types, including non-small cell lung cancer (NSCLC) biospace.comaacrjournals.org. Future research can investigate the efficacy of this compound in these additional malignancy contexts, potentially identifying new patient populations that could benefit from BAF inhibition. Furthermore, exploring the specific genetic dependencies within these cancers that confer sensitivity to this compound is crucial. While mutations in BAF subunits are common in some solid tumors, in AML, dependency on BRG1/BRM exists even without frequent mutations in these subunits, suggesting other genetic contexts may create vulnerabilities to BAF inhibition. researchgate.net

Unraveling Comprehensive Transcriptional and Epigenetic Landscapes

This compound's mechanism of action involves altering chromatin accessibility and gene expression ashpublications.orgbiorxiv.orgashpublications.orgresearchgate.netbanrepcultural.org. Comprehensive studies using techniques like RNA-Seq and ATAC-Seq following this compound treatment can provide detailed insights into the global transcriptional and epigenetic changes induced by BRG1/BRM inhibition ashpublications.orgashpublications.orgresearchgate.netbanrepcultural.org. These studies can help unravel the complex regulatory networks controlled by BAF complexes and identify the specific genes and pathways that are most sensitive to their inhibition. For instance, RNA-Seq analysis in AML cells treated with this compound showed a significant reduction in gene sets related to MYC, mTORC1, and E2F targets ashpublications.orgresearchgate.netfoghorntx.comashpublications.org. ATAC-Seq analysis revealed a greater number of lost chromatin accessibility peaks than gained ones upon this compound treatment ashpublications.org. Further research can build upon these findings to create comprehensive maps of the transcriptional and epigenetic landscapes influenced by this compound in different cancer types and genetic backgrounds.

Data from Transcriptional Analysis (Example based on search results):

Gene Set / PathwayChange in Enrichment Score (RNA-Seq)Reference
MYC targetsSignificant reduction ashpublications.orgresearchgate.netfoghorntx.comashpublications.org
mTORC1 signalingSignificant reduction ashpublications.orgresearchgate.netfoghorntx.comashpublications.org
E2F targetsSignificant reduction ashpublications.orgresearchgate.netfoghorntx.comashpublications.org
Interferon-gamma responseSignificant reduction foghorntx.comashpublications.org
IL6-JAK-STAT3 signalingSignificant reduction foghorntx.comashpublications.org
Inflammatory responseSignificant reduction foghorntx.comashpublications.org
Oxidative phosphorylationSignificant reduction foghorntx.comashpublications.org

Data from Chromatin Accessibility Analysis (Example based on search results):

AssayEffect of this compound TreatmentReference
ATAC-SeqReduced chromatin accessibility ashpublications.orgashpublications.orgresearchgate.netbanrepcultural.org
ChIP-Seq (BRG1)Markedly reduced genome-wide occupancy ashpublications.orgbiorxiv.orgashpublications.orgresearchgate.netbanrepcultural.org
ChIP-Seq (H3K27Ac)Reduced occupancy, but increased at some loci (e.g., CDKN1B, CEBPA) ashpublications.orgbiorxiv.orgashpublications.orgresearchgate.netbanrepcultural.org

Investigating Novel Mechanisms of Action and Resistance beyond Current Findings

While this compound is understood to inhibit BRG1/BRM ATPase activity, research is ongoing to fully elucidate all mechanisms contributing to its anti-tumor effects and to identify potential resistance mechanisms. Studies have suggested that this compound may induce functional differentiation and disrupt mRNA splicing as part of its mechanism in AML cells foghorntx.com. A genome-wide CRISPR-Cas9 screen in AML cell lines pointed to pathways related to epigenetic modifiers, mRNA regulation, and splicing as potential synthetic lethal targets with this compound, and also suggested potential mechanisms of acquired resistance ashpublications.orgfoghorntx.com. Further investigation into these novel mechanisms, as well as the identification of additional pathways affected by this compound, will be crucial for optimizing its use and developing strategies to overcome or prevent resistance. Exploring combinations with other agents, such as BET inhibitors or menin inhibitors, has shown synergistic effects in preclinical models, suggesting potential ways to overcome resistance or enhance efficacy ashpublications.orgbiorxiv.orgashpublications.orgresearchgate.netashpublications.orgmdpi.com.

Q & A

Q. Methodological Insight :

  • ATAC-Seq/RNA-Seq : Used to map chromatin accessibility and transcriptional changes post-treatment, revealing downregulation of MYC and mTORC1 pathways .
  • Mass Spectrometry : Identifies protein-level changes (e.g., reductions in c-Myc, SPI1) in AML cell lines treated with this compound .

(Advanced) How do preclinical models inform clinical trial design for this compound in relapsed/refractory AML?

Preclinical studies using patient-derived xenograft (PDX) and cell line-derived xenograft (CDX) models demonstrated this compound’s ability to deplete leukemia-initiating stem cells and reduce AML burden. These findings supported the design of Phase 1 trials combining this compound with cytarabine or decitabine, leveraging their cytoreductive properties to mitigate differentiation syndrome risks. Trials employ a 3+3 dose escalation design to assess safety, pharmacokinetics (PK), and pharmacodynamics (PD) .

Q. Key Methodologies :

  • In Vivo Efficacy Metrics : AML burden reduction and survival improvement in PDX models .
  • PK/PD Biomarkers : Measured via blood/tissue sampling to correlate drug exposure with target engagement .

(Advanced) What methodologies assess this compound’s modulation of the tumor immune microenvironment?

Multiplex immunofluorescence and spatial transcriptomics are critical for evaluating immune cell dynamics. In metastatic uveal melanoma (mUM), this compound reduced immunosuppressive FOXP3+ Tregs and PD-L1+ macrophages while increasing IFNγ and CXCL10 levels, suggesting enhanced T-cell activation. These effects were quantified using paired pre-/post-treatment biopsies analyzed via 12-marker immunofluorescence panels .

Q. Experimental Design :

  • Immune Profiling : Quantification of Tregs, M2 macrophages, and PD1+ T cells in tumor biopsies .
  • Syngeneic Mouse Models : Used to test this compound + anti-PD-1 synergy, revealing increased MHC-I expression and Th1 chemokine secretion .

(Advanced) How to reconcile contradictory clinical outcomes of this compound across cancer types?

While this compound showed limited efficacy in mUM (1 partial response among 73 patients) , it demonstrated promise in AML preclinical models. Discrepancies may arise from tumor type-specific BAF complex dependencies or immune microenvironment differences. Researchers should:

  • Compare Genetic Contexts : Assess SMARCA4/2 mutation status or chromatin remodeling vulnerabilities.
  • Evaluate Combination Strategies : Test this compound with immune checkpoint inhibitors in solid tumors or hypomethylating agents in AML .

Q. Analytical Tools :

  • CRISPR Screens : Identify synthetic lethal partners of SMARCA4/2 loss.
  • Tumor DNA Sequencing : Correlate circulating tumor DNA (ctDNA) levels with clinical response .

(Advanced) Which this compound combination therapies show preclinical synergy in AML?

This compound synergizes with venetoclax (BCL-2 inhibitor) and BET or Menin inhibitors in AML models. For example:

  • Venetoclax + this compound : Enhances apoptosis by downregulating MCL1 and BCL2 .
  • Menin Inhibitors : Amplify differentiation in MLL-rearranged AML via dual epigenetic targeting .

Q. Methodology :

  • In Vitro Co-Culture Assays : Measure cell viability and differentiation markers (e.g., CD11b, CD14).
  • In Vivo Survival Studies : Compare monotherapy vs. combination efficacy in PDX models .

(Advanced) What biomarkers predict response to this compound in solid and hematologic cancers?

Candidate biomarkers include:

  • Genetic Alterations : SMARCA4/2 mutations or 3q26 amplifications (linked to BAF dependency) .
  • Transcriptional Signatures : MYC/E2F pathway suppression or interferon response upregulation .
  • ctDNA Dynamics : Early ctDNA reduction correlates with treatment response in breast cancer models .

Q. Validation Approaches :

  • Single-Cell RNA-Seq : Resolve heterogeneity in tumor cell differentiation states.
  • Flow Cytometry : Quantify surface markers (e.g., CD34 in AML stem cells) post-treatment .

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